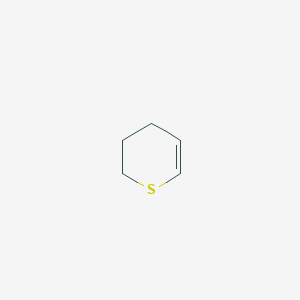

3,4-Dihydro-2H-thiopyran

説明

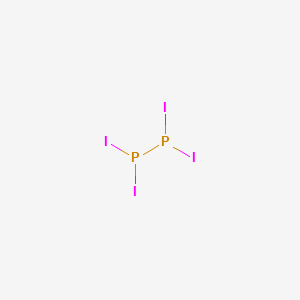

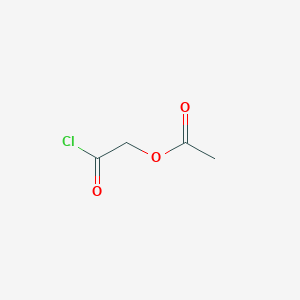

3,4-Dihydro-2H-thiopyran is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring. It has been widely used in various scientific research applications due to its unique chemical properties.

作用機序

The mechanism of action of 3,4-Dihydro-2H-thiopyran is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfur atom. It may also act as a radical scavenger due to the presence of the five-membered ring.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3,4-Dihydro-2H-thiopyran are not well documented. However, it has been shown to exhibit anti-inflammatory and antioxidant properties in some studies.

実験室実験の利点と制限

One of the advantages of using 3,4-Dihydro-2H-thiopyran in lab experiments is its unique chemical properties. It can be used as a building block in the synthesis of various organic compounds. However, one of the limitations is the lack of understanding of its mechanism of action and its potential side effects.

将来の方向性

There are several future directions for the research on 3,4-Dihydro-2H-thiopyran. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail and to explore its potential as a radical scavenger and antioxidant.

Conclusion:

In conclusion, 3,4-Dihydro-2H-thiopyran is a heterocyclic organic compound that has been widely used in various scientific research applications. Its unique chemical properties make it a valuable building block in the synthesis of various organic compounds. Although its mechanism of action and potential side effects are not well understood, it has been shown to exhibit anti-inflammatory and antioxidant properties in some studies. There are several future directions for the research on 3,4-Dihydro-2H-thiopyran, including its potential as a drug candidate and its mechanism of action.

合成法

The synthesis of 3,4-Dihydro-2H-thiopyran can be achieved by several methods. One of the most commonly used methods is the reaction of 2-bromo-1,3-butadiene with sulfur in the presence of a base. Another method involves the reaction of 1,3-butadiene with sulfur monochloride in the presence of aluminum chloride.

科学的研究の応用

3,4-Dihydro-2H-thiopyran has been used in various scientific research applications due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.

特性

IUPAC Name |

3,4-dihydro-2H-thiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVJJNGVPSKBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CSC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926735 | |

| Record name | 3,4-Dihydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-thiopyran | |

CAS RN |

13042-80-3 | |

| Record name | Dihydrothiapyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrothiapyran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ5569L5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)